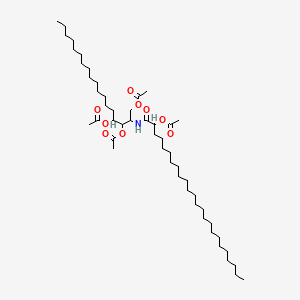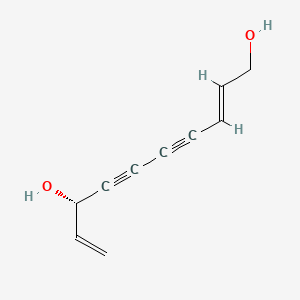
4-Hydroxy Moxonidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Moxonidine is a derivative of moxonidine, a centrally acting antihypertensive drug. It is known for its role as an impurity in the synthesis of moxonidine and has been studied for its potential biological activities. The compound’s chemical structure includes a pyrimidinone ring substituted with an imidazoline moiety, making it a unique molecule in the realm of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Moxonidine typically involves the hydroxylation of moxonidine. One common method includes the use of hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position on the moxonidine molecule. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as thin-layer chromatography and ultra-performance liquid chromatography are employed to monitor the synthesis and detect any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy Moxonidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, moxonidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of moxonidine.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy Moxonidine has been explored for various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the degradation products of moxonidine.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its role as an impurity in moxonidine synthesis and its potential effects on the pharmacological profile of moxonidine.
Wirkmechanismus
The mechanism of action of 4-Hydroxy Moxonidine is closely related to that of moxonidine. Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1), which is found in the rostral ventrolateral medulla. This receptor subtype is involved in the regulation of sympathetic nervous system activity. By binding to these receptors, moxonidine, and potentially this compound, reduce sympathetic outflow, leading to a decrease in blood pressure .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy Moxonidine can be compared with other similar compounds, such as:
6-Chloromoxonidine: Another impurity in moxonidine synthesis, differing by the presence of a chlorine atom instead of a hydroxyl group.
4-Methoxymoxonidine: Contains a methoxy group instead of a hydroxyl group, affecting its chemical reactivity and biological activity.
6-Desmethylmoxonidine: Lacks a methyl group, which influences its pharmacological properties.
Uniqueness: this compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. Its hydroxyl group makes it more reactive in certain chemical reactions, providing opportunities for further functionalization and study.
Eigenschaften
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methoxy-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-5-12-7(15)6(8(13-5)16-2)14-9-10-3-4-11-9/h3-4H2,1-2H3,(H2,10,11,14)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFANMLJBOSKIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140221 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352457-34-2 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-[1-(methoxymethyl)-1H-tetrazol-5-yl][1,1-biphen](/img/new.no-structure.jpg)

![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)









![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
